2-bromo-N-methylethane-1-sulfonamide

Description

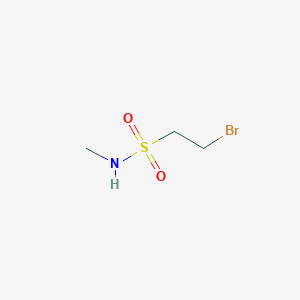

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJCKTYLDYJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785584-02-2 | |

| Record name | 2-bromo-N-methylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 2 Bromo N Methylethane 1 Sulfonamide

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom bonded to the bromine in 2-bromo-N-methylethane-1-sulfonamide is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile.

Reactions with Carbon-Based Nucleophiles (e.g., organometallic reagents, enolates)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can react with various carbon-based nucleophiles to extend its carbon skeleton.

Organometallic Reagents: Gilman reagents (lithium dialkylcuprates, R(_2)CuLi) are particularly effective for coupling with alkyl halides. youtube.comlibretexts.org The reaction of this compound with a Gilman reagent would result in the formation of a new C-C bond, replacing the bromine with an alkyl or aryl group from the cuprate. organicchemistrytutor.com While Grignard reagents can also be used, they are more basic and can sometimes lead to elimination side reactions. Organocuprates, being softer nucleophiles, are generally preferred for S(_N)2 reactions with primary alkyl bromides. wikipedia.org

Enolates: Enolates, which are generated by the deprotonation of a carbon atom alpha to a carbonyl group, are excellent carbon nucleophiles. masterorganicchemistry.com The reaction of an enolate, such as that derived from diethyl malonate or ethyl acetoacetate, with this compound would proceed via a standard S(_N)2 pathway to form a new carbon-carbon bond. This type of alkylation is a classic method for building more complex molecular frameworks. libretexts.org

| Carbon Nucleophile | Reagent Example | General Product | Reaction Conditions |

|---|---|---|---|

| Organocuprate (Gilman) | Lithium dimethylcuprate ((CH₃)₂CuLi) | N-methylpropane-1-sulfonamide | Ethereal solvent (e.g., THF, Et₂O), low temperature |

| Enolate | Sodium salt of diethyl malonate | Diethyl 2-(2-(N-methylsulfamoyl)ethyl)malonate | Polar aprotic solvent (e.g., DMF, DMSO) |

| Cyanide | Sodium cyanide (NaCN) | 3-(N-methylsulfamoyl)propanenitrile | Polar aprotic solvent (e.g., DMSO) |

Reactions with Heteroatom Nucleophiles (N, O, S, P)

The electrophilic carbon center readily reacts with a variety of nucleophiles containing nitrogen, oxygen, sulfur, or phosphorus, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines (primary, secondary, and ammonia) can displace the bromide to form new C-N bonds, leading to the corresponding substituted amino-sulfonamides. Azide ions (e.g., from sodium azide) are also effective nucleophiles, yielding an azido derivative which can be subsequently reduced to a primary amine.

Oxygen Nucleophiles: Alkoxides and phenoxides, generated by treating alcohols and phenols with a base, will react to form ethers. Hydroxide ions can lead to the corresponding alcohol, although elimination reactions can be a competing pathway, especially with hindered bases.

Sulfur Nucleophiles: Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and react efficiently with primary alkyl bromides to form thioethers (sulfides).

Phosphorus Nucleophiles: Triphenylphosphine can react with this compound to form a phosphonium salt. This salt can then be used in subsequent reactions, such as the Wittig reaction, to form alkenes.

Intramolecular Cyclization Pathways leading to Saturated Heterocycles (e.g., sultams)

If the sulfonamide nitrogen is deprotonated, the resulting anion is a potent nucleophile. This nitrogen anion can attack the electrophilic carbon bearing the bromine atom in an intramolecular S(_N)2 reaction. This process, known as intramolecular cyclization, results in the formation of a cyclic sulfonamide, also known as a sultam . nih.gov In the case of this compound, this cyclization would produce a four-membered sultam ring. The formation of such strained rings can be challenging, but under appropriate conditions (e.g., using a strong, non-nucleophilic base in a dilute solution to favor intramolecular reaction), this pathway is feasible. The synthesis of sultams through intramolecular cyclization of haloalkylsulfonamides is a well-established method. organic-chemistry.orgbohrium.com

Reactivity of the Sulfonamide Moiety

The sulfonamide group (–SO(_2)NHR) has its own distinct reactivity, primarily centered around the acidity of the N-H proton and the ability of the sulfonyl group to stabilize an adjacent carbanion.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the nitrogen of the N-methylsulfonamide group is acidic (pKa ≈ 10-11) and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a sulfonamide anion. This anion is nucleophilic and can react with various electrophiles.

N-Alkylation: The reaction of the sulfonamide anion with an alkyl halide results in the formation of a di-substituted sulfonamide. tandfonline.comnih.gov This is a common method for preparing N,N-disubstituted sulfonamides. organic-chemistry.orgnih.gov For example, treating this compound with a base followed by an alkylating agent like methyl iodide would yield 2-bromo-N,N-dimethylethane-1-sulfonamide.

N-Acylation: Similarly, the sulfonamide anion can react with acylating agents such as acid chlorides or anhydrides to produce N-acylsulfonamides. nih.govresearchgate.net These compounds are of significant interest as they can act as bioisosteres of carboxylic acids. nih.gov The reaction provides a stable, acylated sulfonamide derivative.

| Reaction Type | Electrophile Example | Base | General Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | NaH, K₂CO₃ | 2-bromo-N,N-dimethylethane-1-sulfonamide | nih.gov |

| N-Acylation | Acetyl Chloride (CH₃COCl) | NaH, Pyridine | N-acetyl-2-bromo-N-methylethane-1-sulfonamide | nih.gov |

Deprotonation and Carbanion Chemistry of the Sulfonamide Alkyl Chain

The sulfonyl group (–SO(_2)–) is strongly electron-withdrawing and can stabilize a negative charge on an adjacent carbon atom (an α-sulfonyl carbanion). uclouvain.be The protons on the carbon atom alpha to the sulfonyl group in this compound are therefore acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a carbanion.

This α-sulfonyl carbanion is a soft nucleophile and can participate in a variety of reactions:

Alkylation: Reaction with alkyl halides to form a new C-C bond at the α-position.

Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy sulfonamides. nih.govnih.gov

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. uclouvain.be

The formation of an α-sulfonyl carbanion offers a powerful method for functionalizing the carbon atom adjacent to the sulfonamide group, complementing the reactivity at the bromine-bearing carbon. tandfonline.com

Elimination Reactions leading to Unsaturated Sulfonamide Derivatives

The presence of a bromine atom on the carbon adjacent to the sulfonyl group makes this compound susceptible to elimination reactions. Treatment with a base can induce the removal of hydrogen bromide (HBr) to yield N-methyl-ethenesulfonamide, a type of vinyl sulfonamide. Vinyl sulfonamides are valuable electrophiles and are used in targeted protein modification and as versatile building blocks in organic synthesis. researchgate.netresearchgate.netnih.gov

The reaction can proceed through two primary mechanisms, E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions, such as the strength of the base and the solvent.

E2 Mechanism: This pathway is favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the bromine (the α-carbon), in a concerted step with the departure of the bromide ion.

E1 Mechanism: This two-step mechanism is more likely in the presence of a weak base and a polar protic solvent. It begins with the slow, rate-determining departure of the bromide ion to form a carbocation intermediate, which is then deprotonated by the base to form the alkene. pearson.com

The choice of base and solvent is crucial in directing the outcome of the reaction and minimizing competing substitution reactions (SN1 and SN2). masterorganicchemistry.com

Table 1: Conditions Influencing Elimination Reactions

| Base Type | Solvent | Predominant Mechanism | Primary Product |

|---|---|---|---|

| Strong, non-nucleophilic (e.g., t-BuOK) | Aprotic (e.g., THF) | E2 | N-methyl-ethenesulfonamide |

| Weak, nucleophilic (e.g., CH₃OH) | Polar Protic (e.g., CH₃OH) | E1 / SN1 | Mixture of N-methyl-ethenesulfonamide and 2-methoxy-N-methylethane-1-sulfonamide |

| Strong, nucleophilic (e.g., NaOEt) | Polar Aprotic (e.g., DMSO) | E2 / SN2 | Mixture of N-methyl-ethenesulfonamide and 2-ethoxy-N-methylethane-1-sulfonamide |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comnih.gov The C-Br bond in this compound serves as an electrophilic site, enabling its use in various palladium-catalyzed coupling reactions. uva.es These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com this compound can be coupled with various organoboron reagents to introduce new alkyl, alkenyl, or aryl groups.

The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the sulfonamide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The reaction's success with alkyl bromides often requires specific ligands that promote the oxidative addition step and prevent side reactions.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-methyl-2-phenylethane-1-sulfonamide |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | N-methylbut-3-ene-1-sulfonamide |

| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | N-methylpropane-1-sulfonamide |

The Sonogashira coupling reaction forms a C-C bond between a halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction allows for the introduction of an alkynyl moiety onto the ethylsulfonamide backbone.

The catalytic cycle involves both palladium and copper:

The palladium(0) catalyst undergoes oxidative addition with this compound. nrochemistry.com

Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. nrochemistry.com

Transmetalation occurs, transferring the alkynyl group from copper to the palladium complex. nrochemistry.com

Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. nrochemistry.com

The reaction is typically carried out under mild, often amine-free, conditions. wikipedia.orgorganic-chemistry.org

Table 3: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | N-methyl-4-phenylbut-3-yne-1-sulfonamide |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | N-methyl-4-(trimethylsilyl)but-3-yne-1-sulfonamide |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | N-methyl-oct-3-yne-1-sulfonamide |

The Mizoroki-Heck reaction couples an organohalide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org In this reaction, this compound can react with various alkenes in the presence of a palladium catalyst and a base. nih.gov

The mechanism proceeds via:

Oxidative Addition: Insertion of Pd(0) into the C-Br bond. libretexts.org

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the palladium-carbon bond. libretexts.org

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from an adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species. libretexts.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species. nih.gov

The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations in this reaction.

Table 4: Representative Heck Coupling Reactions

| Alkene | Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | N-methyl-4-phenylbut-3-ene-1-sulfonamide |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Butyl 4-(N-methylsulfamoyl)but-2-enoate |

| 1-Octene | PdCl₂ / P(o-tolyl)₃ | NaOAc | N-methyl-dec-3-ene-1-sulfonamide |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organohalide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the synthesis of various N-substituted derivatives of 2-amino-N-methylethane-1-sulfonamide.

Similar to other cross-coupling reactions, the mechanism involves an oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for expanding the scope of this reaction. wikipedia.org

Table 5: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-methyl-2-(phenylamino)ethane-1-sulfonamide |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | N-methyl-2-morpholinoethane-1-sulfonamide |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | 2-(Benzylamino)-N-methylethane-1-sulfonamide |

Radical Reactions of this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. ucr.edu This process is typically initiated by heat or light in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org

Once formed, the 2-(N-methylsulfamoyl)ethyl radical is a high-energy intermediate that can participate in several types of reactions. A common transformation is dehalogenation, where a radical propagating agent like tributyltin hydride (Bu₃SnH) donates a hydrogen atom to the carbon radical, resulting in the formation of N-methylethanesulfonamide and a tributyltin radical that continues the chain reaction. libretexts.org

Another potential pathway involves the addition of the radical to an unsaturated system, such as an alkene or alkyne, to form a new C-C bond. In the context of sulfonamides, radical cyclizations are a known method for synthesizing heterocyclic structures. nih.govbeilstein-journals.org If the 2-(N-methylsulfamoyl)ethyl radical were part of a larger molecule containing an appropriately positioned double bond, an intramolecular cyclization could occur. The primary radical cyclization would produce an α-sulfonamidoyl radical, which could then undergo further reactions, such as elimination of a sulfonyl radical to form an imine. nih.govbeilstein-journals.org

Table 6: Potential Radical Transformations

| Reagent(s) | Initiator | Reaction Type | Product |

|---|---|---|---|

| Bu₃SnH | AIBN, heat | Reductive Dehalogenation | N-methylethanesulfonamide |

| Acrylonitrile | AIBN, heat | Intermolecular Addition | 4-(N-methylsulfamoyl)butanenitrile |

| (Hypothetical intramolecular alkene) | AIBN, heat | Intramolecular Cyclization | Cyclic sulfonamide derivative |

Rearrangement Reactions (e.g., to sulfonimidates or other sulfur species)

A comprehensive review of available scientific literature did not yield specific studies detailing the rearrangement reactions of this compound into sulfonimidates or other related sulfur species. While the chemical literature describes various rearrangement and intramolecular cyclization reactions for broader classes of sulfonamides and related compounds, specific research findings, including data tables and detailed reaction mechanisms for the title compound, are not presently documented.

General principles of organic synthesis suggest that N-substituted bromoalkanesulfonamides could potentially undergo intramolecular reactions. For instance, related compounds have been shown to participate in intramolecular cyclization to form heterocyclic structures. However, in the absence of direct experimental evidence for this compound, any discussion of such transformations would be speculative and fall outside the scope of documented research findings.

Further investigation would be required to determine if this compound can be induced to undergo rearrangement under specific reaction conditions to form sulfonimidates or other sulfur-containing species. Such studies would need to explore various catalysts, solvents, and temperature conditions to probe the reactivity of this particular molecule.

Mechanistic Studies and Kinetic Analysis of 2 Bromo N Methylethane 1 Sulfonamide Transformations

Elucidation of Reaction Mechanisms (e.g., SN2, radical, elimination, addition-cyclization)

The transformations of 2-bromo-N-methylethane-1-sulfonamide are expected to be dominated by the electrophilic nature of the carbon atom bearing the bromine atom and the nucleophilic character of the sulfonamide nitrogen, albeit attenuated by the electron-withdrawing sulfonyl group.

SN2 (Bimolecular Nucleophilic Substitution): This is a highly probable mechanism for reactions involving this compound. The primary carbon attached to the bromine is sterically unhindered, making it an excellent substrate for a backside attack by a nucleophile. libretexts.orgwolfram.com In an SN2 reaction, the nucleophile attacks the carbon atom, and the bromide ion leaves in a single, concerted step. libretexts.orgorganic-chemistry.org This process leads to an inversion of stereochemistry at the carbon center if it were chiral.

The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.orglibretexts.org Stronger, less sterically hindered nucleophiles will favor this pathway. For instance, reaction with amines, alkoxides, or thiolates would likely proceed via an SN2 mechanism. The reaction of primary alkyl bromides with an excess of ammonia (B1221849) or primary amines to yield the corresponding amine is a classic example of an SN2 reaction. libretexts.org

Elimination (E2): In the presence of a strong, sterically hindered base, an E2 (bimolecular elimination) reaction can compete with SN2. The base would abstract a proton from the carbon atom adjacent to the one bearing the bromine, leading to the formation of N-methylethenesulfonamide and the corresponding hydrobromic acid salt of the base. Dehydrohalogenation is a known reaction for 2-chloroethanesulfonyl chloride in the presence of triethylamine. rit.edu

Intramolecular Cyclization (Addition-Cyclization): The sulfonamide nitrogen, after deprotonation by a base, can act as an internal nucleophile. This can lead to an intramolecular SN2 reaction, where the nitrogen atom attacks the carbon bearing the bromine, displacing the bromide ion and forming a three-membered cyclic sulfonamide, an N-methylaziridine-1-sulfonamide. Intramolecular cyclization is a known pathway for related sulfonamide structures. nih.govnih.gov

Radical Mechanisms: While less common for simple alkyl halides under typical ionic conditions, radical mechanisms could be initiated by photolysis or the presence of radical initiators. This would involve the homolytic cleavage of the C-Br bond to form a primary alkyl radical. However, such pathways are generally less controlled and may lead to a mixture of products.

Kinetic Investigations of Key Transformations

Rate = k[this compound][Nucleophile]

This means the reaction rate is directly proportional to the concentrations of both the sulfonamide and the attacking nucleophile. libretexts.org Doubling the concentration of either reactant would double the reaction rate, and doubling both would quadruple the rate. libretexts.org

Factors influencing the rate constant (k) would include:

The nature of the nucleophile: Stronger nucleophiles (e.g., RS⁻, CN⁻, I⁻) would lead to a faster reaction rate.

The solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy.

A hypothetical kinetic dataset for a substitution reaction could look like the following:

| Experiment | Initial [Sulfonamide] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |

Identification and Characterization of Reaction Intermediates

For the predominant proposed mechanisms, true "intermediates" in the sense of stable, isolable species are not always formed.

SN2 and E2 Reactions: These are concerted mechanisms and proceed through a high-energy transition state rather than a stable intermediate. libretexts.org In the SN2 transition state, the nucleophile is partially bonded to the carbon atom, and the carbon-bromine bond is partially broken.

Intramolecular Cyclization: This reaction would also proceed through a transition state.

Addition-Elimination (in reactions with amines): In the reaction of the analogous 2-bromoethanesulfonyl chloride with a primary amine like methylamine (B109427), the initial reaction would be the formation of the sulfonamide, this compound. This reaction itself proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl chloride group. libretexts.orgchemguide.co.uk The amine attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion.

A potential intermediate in a base-promoted intramolecular cyclization would be the deprotonated sulfonamide anion (the sulfonamidate). This species would be transient and highly reactive.

Stereochemical Control in Reactions (if applicable to chiral derivatives)

Stereochemistry is a crucial aspect of the SN2 mechanism. If a chiral derivative of this compound were used, for example, by introducing a substituent at the α- or β-carbon, the SN2 reaction would proceed with a predictable inversion of configuration at the stereocenter. libretexts.orgorganic-chemistry.org

For instance, if we consider the reaction of (R)-1-methyl-2-bromo-N-methylethane-1-sulfonamide with a nucleophile, the product would be the (S)-enantiomer. This stereospecificity is a hallmark of the SN2 pathway and is a powerful tool in asymmetric synthesis.

The stereochemical outcome of elimination reactions would be governed by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group in the E2 transition state.

Due to the lack of specific studies on chiral derivatives of this compound, the discussion on stereochemical control remains theoretical but is based on well-established principles of reaction mechanisms.

Theoretical and Computational Chemistry of 2 Bromo N Methylethane 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

A key output of quantum chemical calculations is the description of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting a molecule's reactivity. The electron density distribution would reveal the regions of the molecule that are electron-rich or electron-deficient, highlighting potentially reactive sites.

The molecular electrostatic potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface. It is used to predict how a molecule will interact with other charged or polar species. For 2-bromo-N-methylethane-1-sulfonamide, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the sulfonamide group and a region of positive potential (blue) near the hydrogen atoms.

Conformational Analysis and Energetics

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for interconversion between them. This is typically done by systematically rotating bonds and calculating the potential energy at each step. The results would reveal the most likely shapes the molecule adopts and their relative stabilities.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a popular computational method for studying the electronic structure and reactivity of molecules. DFT studies on this compound could be used to calculate various reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices. These calculations would help predict how the molecule would behave in different chemical reactions and which atoms are most likely to be involved in bond-making and bond-breaking processes.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with solvent molecules. An MD simulation of this compound in a solvent like water would reveal how the solvent affects its conformational preferences and dynamic motions. This information is crucial for understanding its behavior in a realistic chemical environment.

In Silico Exploration of Reactivity Pathways

Computational methods can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. An in silico exploration of the reactivity pathways of this compound could investigate potential reactions, such as nucleophilic substitution at the bromine-bearing carbon. These studies would provide detailed mechanistic insights and help predict reaction outcomes.

Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

1H, 13C NMR (including 2D techniques like COSY, HMBC, HSQC)

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for structural analysis. upi.edu The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (J-coupling), which suggest adjacent non-equivalent protons. irisotope.com For 2-bromo-N-methylethane-1-sulfonamide (Br-CH₂-CH₂-SO₂-NH-CH₃), one would expect to see distinct signals for the two methylene (CH₂) groups, the N-methyl (CH₃) group, and the N-H proton.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom producing a separate signal. irisotope.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the molecular framework:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. This would be used to confirm the connectivity of the ethanesulfonamide (B75362) backbone (Br-CH₂-CH₂-SO₂). rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on its attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, for instance, connecting the N-methyl group to the sulfonamide nitrogen and the ethyl chain to the sulfur atom. rsc.org

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for confirmation.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Br-C H₂- | Triplet | ~30-40 | Protons to C-SO₂, N-H to C-SO₂ |

| -C H₂-SO₂- | Triplet | ~50-60 | Protons to C-Br, Protons to N-methyl carbon (long range) |

| NH-C H₃ | Doublet (if coupled to NH) or Singlet | ~30-40 | Protons to C-SO₂ |

| SO₂-NH -CH₃ | Broad Singlet or Triplet | N/A | Proton to C-SO₂, Proton to N-methyl carbon |

Heteronuclear NMR (e.g., ¹⁵N, ⁷⁹Br, ¹⁹F if derivatized)

Heteronuclear NMR extends the analysis to other key atoms in the molecule.

¹⁵N NMR : Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like HMBC are often used for its detection. researchgate.net The ¹⁵N chemical shift of the sulfonamide nitrogen would provide valuable information about its electronic environment and hybridization state.

⁷⁹Br/⁸¹Br NMR : Both bromine isotopes are NMR active but are quadrupolar, which typically results in very broad signals that are difficult to observe in high-resolution spectra for covalently bonded bromine. Therefore, ⁷⁹Br NMR is more commonly used for studying bromide ions in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. stfc.ac.uknih.gov Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. nih.gov For this compound, key expected vibrational bands would include:

N-H stretch : A peak typically in the region of 3200-3400 cm⁻¹.

C-H stretches : Peaks just below 3000 cm⁻¹ for the alkyl groups.

S=O stretches : Two strong absorption bands characteristic of the sulfonyl group (SO₂), typically appearing asymmetrically around 1350 cm⁻¹ and symmetrically around 1160 cm⁻¹.

C-Br stretch : A vibration in the fingerprint region, usually below 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Alkyl) | 2850 - 2960 |

| S=O Asymmetric Stretch | 1330 - 1370 |

| S=O Symmetric Stretch | 1140 - 1180 |

| C-Br Stretch | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern (M and M+2 peaks) in the mass spectrum, confirming the presence of one bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern. By inducing fragmentation of the parent ion, the resulting smaller ions provide information about the molecule's connectivity. Expected fragmentation pathways for this compound could include the loss of the bromine atom, cleavage of the C-S or S-N bonds, and loss of the methyl group.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. researchgate.net It provides definitive data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This technique would confirm the connectivity established by NMR and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the molecule in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the N-H group and the sulfonyl oxygens, which govern the crystal packing. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) if chiral derivatives are studied)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules in solution. rsc.org

"this compound" itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethane backbone, the resulting enantiomers could be studied using ECD. The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. rsc.orgnih.gov

For a hypothetical chiral derivative of "this compound," the ECD spectrum would arise from the electronic transitions of its chromophores, which include the sulfonamide group and potentially other parts of the molecule. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are typically employed in conjunction with experimental ECD measurements to confidently assign the absolute configuration of a flexible molecule by comparing the experimental spectrum with the calculated spectra for all possible conformations. rsc.org

Applications in Chemical Synthesis and Materials Science

2-bromo-N-methylethane-1-sulfonamide as a Building Block for Complex Organic Synthesis

The presence of two reactive sites in this compound, the electrophilic carbon attached to the bromine atom and the nucleophilic nitrogen of the sulfonamide, makes it a useful precursor in the synthesis of various organic compounds.

Nitrogen-containing heterocycles are a fundamentally important class of compounds in organic chemistry. The synthesis of these structures often relies on the intramolecular cyclization of suitable precursors. In principle, this compound can serve as a precursor for the synthesis of saturated six-membered nitrogen-containing heterocycles, such as 1,2,4-thiadiazine 1,1-dioxides, through intramolecular cyclization reactions. However, specific examples of the use of this compound for the synthesis of nitrogen-containing heterocycles without direct therapeutic relevance are not extensively documented in publicly available scientific literature. General methodologies for the synthesis of such heterocyclic systems often involve the reaction of a bifunctional reagent like N-(chlorosulfonyl)imidoyl chloride with various amines to construct the heterocyclic ring.

Organosulfur compounds are integral to various areas of chemistry and materials science. The sulfonamide group within this compound provides a stable sulfur-containing scaffold. While this compound can theoretically be used to introduce the N-methyl-ethanesulfonamide moiety into larger molecules, specific research detailing its application in the synthesis of complex organosulfur scaffolds is not readily found in the reviewed literature. General synthetic strategies for creating diverse organosulfur compounds often utilize more common building blocks and reagents.

Role in the Preparation of New Reagents and Catalysts

The reactivity of the bromine atom in this compound allows for its potential incorporation into larger molecular systems that could function as new reagents or catalysts. For instance, N-bromo compounds have been utilized in the synthesis of polymeric reagents that act as catalysts. However, there is a lack of specific studies in the available literature that demonstrate the use of this compound as a precursor for the preparation of novel reagents or catalysts.

Use in the Development of Advanced Materials (e.g., polymer monomers, supramolecular assemblies)

The development of advanced materials often involves the use of specialized monomers for polymerization or molecules capable of self-assembly. While sulfonamide-containing polymers and supramolecular structures are known, the specific use of this compound in these applications is not well-documented. The synthesis of polymers such as poly(thioester sulfonamide)s has been achieved through ring-opening copolymerization of other monomers like N-sulfonyl aziridines and cyclic thioanhydrides. Similarly, research into supramolecular assemblies often focuses on molecules with specific functionalities designed for self-assembly through non-covalent interactions, and the direct involvement of this compound in such systems has not been prominently reported.

Protective Group Chemistry Applications

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups. Sulfonamides are a known class of protecting groups for amines. The N-methylethanesulfonamide group, in principle, could function as a protecting group. However, the utility of a protecting group is determined by its ease of installation, stability under various reaction conditions, and facile removal. There is no specific information available in the scientific literature detailing the application of the this compound moiety as a protecting group in organic synthesis. The broader field of protecting group chemistry offers a wide array of well-established and more commonly used protecting groups for various functionalities.

Advanced Topics and Future Research Directions

Chemo- and Regioselective Functionalization Strategies

The presence of two distinct reactive sites in 2-bromo-N-methylethane-1-sulfonamide—the electrophilic carbon bearing the bromine atom and the potentially nucleophilic nitrogen of the sulfonamide—necessitates the development of highly selective functionalization strategies. Future research will likely focus on exploiting the differential reactivity of these groups.

For instance, the bromine atom can be selectively targeted for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functionalities. The regioselectivity of such reactions would be a key area of investigation, particularly in the context of creating libraries of novel compounds for biological screening.

Conversely, the sulfonamide nitrogen, once deprotonated, can act as a nucleophile. Strategies to achieve selective N-alkylation or N-arylation in the presence of the bromo group would be highly valuable. This could involve the careful choice of reaction conditions, such as the base, solvent, and temperature, to modulate the reactivity of the two sites.

Table 1: Potential Chemo- and Regioselective Reactions of this compound

| Reactive Site | Reaction Type | Potential Reagents | Expected Product |

|---|---|---|---|

| C-Br | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted N-methylethane-1-sulfonamides |

Sustainable Synthesis and Transformations of Bromoalkylsulfonamides

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic methods. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation.

For the synthesis of the target compound itself, exploring alternatives to traditional brominating agents and developing catalytic methods for the introduction of the sulfonamide group would be key objectives. Furthermore, the transformation of this compound into other valuable compounds should be designed with sustainability in mind, for example, through the use of atom-economical reactions.

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. The integration of the synthesis and functionalization of this compound into continuous flow systems represents a promising avenue for future research.

A flow-based approach could enable the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to higher yields and purities. This would be particularly beneficial for the large-scale production of this compound or its derivatives for potential industrial applications.

Exploration of Novel Reactivity Modalities for the Bromo- and Sulfonamide Moieties

Beyond classical nucleophilic substitution and N-alkylation, there is considerable scope for exploring novel reactivity patterns for both the bromo and sulfonamide groups in this compound.

For the bromo group, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be employed to form new carbon-carbon and carbon-heteroatom bonds. The sulfonamide moiety, on the other hand, could be a precursor for the generation of sulfonyl radicals or could participate in directed C-H activation reactions.

Design of Next-Generation Synthetic Methodologies Incorporating this compound

The unique structural features of this compound make it an attractive building block for the design of novel synthetic methodologies. For example, it could be used as a linchpin in multi-component reactions, where its two reactive sites are sequentially or simultaneously engaged to rapidly construct complex molecular architectures.

Furthermore, the development of tandem reactions, where a single catalytic system promotes multiple transformations in a single pot, could lead to highly efficient and elegant syntheses of valuable organic compounds starting from this compound.

Mechanistic Insights into Challenging Transformations

A deep understanding of the reaction mechanisms is crucial for the rational design and optimization of synthetic methods. Future research should focus on elucidating the mechanisms of challenging transformations involving this compound.

This could involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ reaction monitoring, as well as computational modeling. A clearer picture of the reaction pathways, transition states, and key intermediates will enable the development of more efficient and selective synthetic protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-methylethane-1-sulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of methylamine with 2-bromoethanesulfonyl chloride. Key parameters include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride intermediate.

- Temperature : Maintain 0–5°C during sulfonylation to control exothermic reactions and reduce side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >85% purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm structure using H NMR (δ 3.2 ppm for CHBr, δ 2.8 ppm for N-CH) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm the methylamine moiety (δ 2.7–3.5 ppm) and bromoethane chain (δ 3.1–3.6 ppm). H-C HSQC resolves overlapping signals .

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H] at m/z 230.97 (theoretical 230.96) .

- HPLC : Reverse-phase C18 column (70:30 water/acetonitrile) with UV detection at 210 nm confirms purity (>95%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent bromine displacement or sulfonamide hydrolysis.

- Degradation analysis : Periodic HPLC checks (monthly) detect hydrolysis products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound compared to its chloro or methyl analogs?

- Methodological Answer :

- Comparative kinetic studies : Conduct nucleophilic substitution (S2) with NaI in acetone. Bromo derivatives react 5× faster than chloro analogs (k = 0.15 min vs. k = 0.03 min) due to better leaving-group ability .

- Computational modeling : DFT calculations (B3LYP/6-31G*) show lower activation energy (ΔG = 18.2 kcal/mol) for Br vs. Cl (ΔG = 22.7 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Meta-analysis : Use systematic review tools (PRISMA guidelines) to assess studies for variability in assay conditions (e.g., cell lines, IC protocols).

- Dose-response validation : Reproduce assays with standardized protocols (e.g., MTT cytotoxicity testing in HeLa cells, 48-hour exposure) .

- Statistical reconciliation : Apply Fisher’s exact test to identify outliers caused by impurities or solvent effects .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Focus on sulfonyl oxygen interactions with Zn in active sites.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

Q. How can researchers design experiments to study the compound’s potential as a protease inhibitor?

- Methodological Answer :

- Enzyme assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) with recombinant proteases (e.g., caspase-3) in pH 7.4 buffer. Measure IC via fluorescence quenching.

- SAR studies : Synthesize analogs with modified bromoalkyl chains to probe steric and electronic effects on inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.